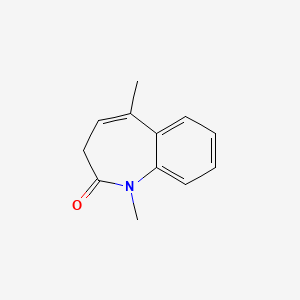
1,5-Dimethyl-1,3-dihydro-2H-1-benzazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-1,3-dihydro-2H-1-benzazepin-2-one is a heterocyclic compound belonging to the benzazepine family. Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound consists of a seven-membered azepine ring fused to a benzene ring, with two methyl groups attached at the 1 and 5 positions and a ketone group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,5-Dimethyl-1,3-dihydro-2H-1-benzazepin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors to form the azepine ring. For example, the conversion of ketoxime to 5-methyl-4,5-dihydro-1H-1-benzazepin-2(3H)-one can be catalyzed by propylphosphonic anhydride, resulting in high yields . Other methods include cyclization to form C–N or C–C bonds, the Beckmann rearrangement, and heterocyclic ring expansion .
Industrial Production Methods: Industrial production methods for benzazepines, including this compound, often involve optimizing reaction conditions to maximize yield and purity. These methods may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: 1,5-Dimethyl-1,3-dihydro-2H-1-benzazepin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can react with phosphoryl chloride under reflux to produce different products depending on the substituents present .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include phosphoryl chloride, propylphosphonic anhydride, and other catalysts that facilitate cyclization and rearrangement reactions .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, treatment with phosphoryl chloride can yield products such as 2,12-dimethoxy-5,9-dimethyl-7H-1benzazepino-[1′,2′:1,2]pyrrolo[5,4-b]quinoline .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-1,3-dihydro-2H-1-benzazepin-2-one involves its interaction with specific molecular targets and pathways. Benzazepines are known to interact with various receptors and enzymes, leading to their diverse biological effects. For example, some benzazepines act as inhibitors of squalene synthase, which plays a role in cholesterol biosynthesis .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 1,5-Dimethyl-1,3-dihydro-2H-1-benzazepin-2-one include other benzazepines such as 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and 5-methyl-4,5-dihydro-1H-1-benzazepin-2(3H)-one . These compounds share structural similarities and often exhibit similar biological activities.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. The presence of methyl groups at the 1 and 5 positions and a ketone group at the 2 position can influence its reactivity and interactions with molecular targets, making it distinct from other benzazepines.
Properties
CAS No. |
106203-93-4 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1,5-dimethyl-3H-1-benzazepin-2-one |
InChI |
InChI=1S/C12H13NO/c1-9-7-8-12(14)13(2)11-6-4-3-5-10(9)11/h3-7H,8H2,1-2H3 |
InChI Key |
DYUCCNZUQDJYLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(=O)N(C2=CC=CC=C12)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















